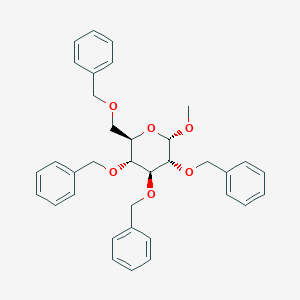

methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEBJCKOMVGYKP-KJQSSVQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445588 | |

| Record name | methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17791-37-6 | |

| Record name | Methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17791-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Researcher's Guide to the Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside from D-Glucose

This technical guide provides an in-depth exploration of the synthesis of methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, a pivotal intermediate in carbohydrate chemistry. This fully protected monosaccharide serves as a versatile building block for the synthesis of complex oligosaccharides, glycoconjugates, and various biologically active molecules. The strategic protection of its hydroxyl groups, with the exception of the anomeric position which is masked as a methyl glycoside, renders it an ideal glycosyl donor for subsequent coupling reactions.[1]

This document outlines the strategic considerations, mechanistic underpinnings, and a detailed, field-proven experimental protocol for this multi-step synthesis, designed for researchers and professionals in organic chemistry and drug development.

Strategic Overview of the Synthetic Pathway

The direct, one-step benzylation of D-glucose is synthetically challenging and inefficient. The presence of five hydroxyl groups with similar reactivity would lead to a complex and inseparable mixture of partially benzylated products.[2] Therefore, a more controlled, multi-step approach is universally adopted. This strategy hinges on two principal transformations:

-

Fischer Glycosylation: The initial step involves the protection of the anomeric carbon (C-1) of D-glucose. By reacting D-glucose with methanol under acidic catalysis, a mixture of methyl α- and β-D-glucopyranosides is formed. This reaction not only protects the most reactive hydroxyl group but also significantly improves the solubility of the sugar in organic solvents required for the subsequent step. With extended reaction times, the thermodynamically more stable alpha anomer, favored by the anomeric effect, becomes the major product.[3]

-

Per-benzylation: With the anomeric position secured, the remaining four hydroxyl groups (C-2, C-3, C-4, C-6) are protected as benzyl ethers. The Williamson ether synthesis is the classic and most effective method for this transformation.[4] It involves the deprotonation of the hydroxyl groups with a strong base, typically sodium hydride (NaH), to form highly nucleophilic alkoxides. These alkoxides then react with benzyl halide (usually benzyl bromide or chloride) in an SN2 reaction to yield the stable benzyl ethers.[4]

The overall workflow is a robust and scalable route to the target molecule, consistently delivering high yields.

Caption: Synthetic workflow from D-glucose to the target molecule.

Mechanistic Insights and Rationale

Fischer Glycosylation

The Fischer glycosylation is an acid-catalyzed reaction between a reducing sugar and an alcohol.[5][6] The mechanism proceeds through several equilibrium steps:

-

Protonation and Ring Opening: The acid catalyst protonates the hemiacetal oxygen of the cyclic pyranose form of glucose. This facilitates the opening of the ring to form the acyclic oxocarbenium ion.[6][7]

-

Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the open-chain form.[6]

-

Cyclization and Deprotonation: The resulting intermediate cyclizes to form both five-membered (furanoside) and six-membered (pyranoside) rings. Over time, the reaction equilibrates to favor the thermodynamically more stable pyranoside products.[3][8]

-

Anomeric Control: The final equilibrium strongly favors the α-anomer due to the stabilizing anomeric effect.[3] Using anhydrous methanol as both the solvent and reactant drives the equilibrium toward the product.[9]

Williamson Ether Synthesis for Benzylation

This reaction is a cornerstone of organic synthesis for forming ethers.[4]

-

Choice of Base (NaH): Sodium hydride is a powerful, non-nucleophilic base. It irreversibly deprotonates the alcohol groups to form sodium alkoxides and hydrogen gas.[1] The evolution of H₂ gas provides a visual indicator that the deprotonation is proceeding.[1] Its insolubility in most organic solvents requires a polar aprotic solvent like DMF or THF to facilitate the reaction.

-

Choice of Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction. It effectively solvates the sodium cations, leaving the alkoxide anions highly reactive. However, it is crucial to note that NaH can react with DMF, especially at elevated temperatures, to form byproducts that can consume the benzylating agent.[10] Therefore, the initial deprotonation and addition of benzyl halide are typically performed at a reduced temperature (e.g., 0-15°C).[1][2]

-

The SN2 Reaction: The highly reactive alkoxides perform a nucleophilic attack on the benzylic carbon of benzyl bromide or chloride, displacing the halide and forming the C-O-Bn ether linkage. The reaction is driven to completion by using a slight excess of both the base and the benzylating agent.

Detailed Experimental Protocol

Safety Precautions: This protocol involves hazardous materials. Sodium hydride reacts violently with water and is flammable. Benzyl bromide is a lachrymator. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

Step 1: Synthesis of Methyl α-D-glucopyranoside

This procedure is adapted from the established Fischer glycosylation method.[3][9]

-

Catalyst Preparation: Prepare a 0.25% solution of hydrogen chloride in anhydrous methanol. This can be done by carefully bubbling dry HCl gas into ice-cooled anhydrous methanol or by the careful addition of acetyl chloride to methanol.[9]

-

Reaction Setup: To 100 mL of the methanolic HCl solution in a round-bottom flask, add 25 g of finely powdered anhydrous D-glucose.[9]

-

Reflux: Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux. The glucose should dissolve within the first 30 minutes. Continue refluxing for a minimum of 48-72 hours to ensure the equilibrium favors the α-pyranoside.[9]

-

Neutralization & Crystallization: Cool the solution to room temperature. Neutralize the acid by adding a solid base (e.g., sodium carbonate or lead carbonate) until effervescence ceases. Filter the mixture to remove the salt.

-

Isolation: Concentrate the filtrate under reduced pressure to a thick syrup (approximately one-third of the original volume). Cool the syrup in an ice bath and induce crystallization by scratching the flask's inner wall or by seeding with a crystal of pure product. Allow crystallization to proceed at 0°C for 24 hours.[9]

-

Purification: Collect the crystals by suction filtration and wash them with two portions of cold, anhydrous methanol. The typical yield for the first crop is 40-50%. Further crops can be obtained by concentrating the mother liquor.[9]

Step 2: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside

This protocol is adapted from high-yield benzylation methods.[1][2]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Methyl α-D-glucopyranoside | 194.18 | 9.7 g | 50.0 mmol | 1.0 |

| Sodium Hydride (60% in oil) | 40.00 (NaH) | 9.16 g | 210 mmol | 4.2 |

| Benzyl Chloride (BnCl) | 126.58 | 26.6 g (24.1 mL) | 210 mmol | 4.2 |

| Anhydrous DMF | - | 100 mL | - | - |

-

Preparation: Dry a 500 mL three-neck round-bottom flask under flame and cool it under a stream of dry nitrogen. Equip the flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

-

Reagent Addition: Under a positive nitrogen atmosphere, add sodium hydride (9.16 g of 60% dispersion) to the flask. Add 100 mL of anhydrous DMF to suspend the NaH.

-

Deprotonation: In a separate flask, dissolve methyl α-D-glucopyranoside (9.7 g) in a minimal amount of anhydrous DMF and add it to the NaH suspension. Cool the reaction mixture in an ice bath to 0-5°C. Stir for 30-45 minutes at this temperature, or until the evolution of hydrogen gas ceases.[1]

-

Benzylation: Slowly add benzyl chloride (24.1 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15°C.[1][2]

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]

-

Quenching: Cool the flask in an ice bath and carefully quench the excess NaH by the slow, dropwise addition of methanol until gas evolution stops completely.[1]

-

Work-up: Dilute the reaction mixture with ethyl acetate (200 mL) and water (100 mL). Separate the organic layer, and wash it sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a crude oil. Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a colorless oil or a white solid.[11] The expected yield is typically in the range of 85-95%.

Caption: Chemical reaction scheme for the two-step synthesis.

Product Characterization

To confirm the identity and purity of the synthesized methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (MW: 554.67 g/mol ), standard analytical techniques should be employed:[12]

-

¹H-NMR Spectroscopy: The proton NMR spectrum will be complex but highly characteristic. Key signals include the anomeric proton (H-1) as a doublet around 4.8 ppm, the methoxy protons as a singlet around 3.4 ppm, and a complex multiplet region for the pyranose ring protons. A large integration value in the aromatic region (7.2-7.4 ppm) corresponding to the 20 protons of the four benzyl groups is expected.

-

¹³C-NMR Spectroscopy: The carbon spectrum will show the anomeric carbon (C-1) at approximately 98 ppm, the methoxy carbon around 55 ppm, and the carbons of the pyranose ring between 70-85 ppm. Multiple signals for the aromatic carbons of the benzyl groups will also be present.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) should show a prominent peak corresponding to the sodium adduct of the molecule ([M+Na]⁺) at m/z ~577.6.

-

Thin Layer Chromatography (TLC): TLC is essential for monitoring the reaction progress and confirming the purity of the final product after chromatography.[13]

Conclusion

The synthesis of methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside from D-glucose is a well-established and reliable process that is fundamental to modern glycoscience. The two-step method, involving an initial Fischer glycosylation followed by a robust Williamson ether synthesis for per-benzylation, provides an efficient and high-yielding route to this critical building block.[1][2] Careful execution of the experimental protocol, particularly maintaining anhydrous conditions and controlling reaction temperatures, is paramount to achieving optimal results. The resulting protected glycoside is poised for use in a multitude of synthetic applications, enabling the construction of complex carbohydrate structures for research in biology and medicine.

References

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose from D-Glucose.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose from D-glucose.

- Wikipedia. (2023). Fischer glycosidation.

- BenchChem. (n.d.). Technical Support Center: Deprotection of Benzylated Sugars.

- Gagabe, G., et al. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central.

- Haddad, T., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography.

- van der Pijl, F., et al. (2021). Visualisation of the Fischer glycosylation with D-glucose (1) and longer bromoalcohols.

- Grok. (2026). Fischer glycosidation.

- D'Addario, V., et al. (2012). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.

- Wu, H.-Y., et al. (2011). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. MDPI.

- SlideShare. (2015). Fischer glycosylation.

- Wang, Y., et al. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media.

- CN107365334A. (2017). Benzylation method for monosaccharide glucoside.

- Helferich, B., & Schäfer, W. (1926). Glucoside, α-methyl-, d. Organic Syntheses.

- CN107365334B. (2020). Process for benzylation of monoglycosides.

- Synthose. (n.d.). Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.

- DE19534366C2. (1997). Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.

- Taylor & Francis Group. (2020). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside.

- Yamanoi, T., et al. (2012). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. Semantic Scholar.

- BenchChem. (n.d.). Application Notes and Protocols: Benzylation of D-Glucopyranose.

- Santra, A., et al. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journals.

- Teledyne ISCO. (n.d.).

- Santra, A., et al. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fischer glycosylation | PPTX [slideshare.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synthose.com [synthose.com]

- 13. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside: Properties, Synthesis, and Applications

This guide offers a comprehensive technical overview of methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside, a pivotal intermediate in modern glycoscience and pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, synthetic methodologies, and key applications of this versatile building block, grounding theoretical principles in practical, field-proven insights.

Introduction: The Strategic Importance of a Per-benzylated Glucoside

In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates. This compound serves as a cornerstone protected monosaccharide. Its four hydroxyl groups are masked by robust benzyl ethers, rendering them inert to a wide array of reaction conditions. This stability allows for precise chemical manipulations at other positions, particularly for transformations that ultimately lead to the formation of a glycosyl donor from its parent structure, 2,3,4,6-tetra-O-benzyl-D-glucopyranose.[1][2]

The benzyl groups can be cleanly removed under mild catalytic hydrogenolysis conditions, a critical feature that has cemented the utility of this compound in multi-step syntheses of bioactive molecules, including antidiabetic and anticancer agents.[3][4] This guide will explore the synthesis, characterization, and strategic application of this indispensable chemical tool.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below, providing essential data for laboratory use and reaction planning.

| Property | Value | Reference(s) |

| CAS Number | 17791-37-6 | [5][6][7][8] |

| Molecular Formula | C₃₅H₃₈O₆ | [5][8][9] |

| Molecular Weight | 554.67 g/mol | [5][8][9] |

| Appearance | Colorless Oil | [5] |

| Solubility | Soluble in DMSO, Methanol, DMF, Dichloromethane, Ethyl Acetate | [5] |

| Storage | Store at 0 to 8 °C for optimal stability | [5][7] |

| ¹H-NMR Solvent | CDCl₃ | [10] |

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The ¹H NMR spectrum is particularly informative, showing characteristic signals for the anomeric proton, the methoxy group, the pyranose ring protons, and the aromatic protons of the four benzyl groups. The exact mass can be verified using high-resolution mass spectrometry (HRMS).[10]

Synthesis and Purification: A Detailed Protocol

The most prevalent method for synthesizing this compound is through the exhaustive benzylation of methyl α-D-glucopyranoside, a classic example of the Williamson ether synthesis.

Causality of Reagent Selection

-

Methyl α-D-glucopyranoside (Starting Material): A commercially available and relatively inexpensive starting material where the anomeric position is already protected as a methyl glycoside. This simplifies the reaction, as only the four hydroxyl groups on the pyranose ring need to be benzylated.[1]

-

Sodium Hydride (NaH) (Base): A strong, non-nucleophilic base is required to deprotonate all four hydroxyl groups, converting them into more nucleophilic alkoxides. NaH is ideal as its byproduct, hydrogen gas, simply evolves from the reaction mixture, driving the equilibrium forward.[1][2]

-

Benzyl Bromide (BnBr) or Benzyl Chloride (BnCl) (Alkylating Agent): These are the sources of the benzyl protecting groups. Benzyl bromide is generally more reactive than benzyl chloride.[2]

-

Anhydrous N,N-Dimethylformamide (DMF) (Solvent): A polar aprotic solvent is chosen to dissolve the polar glucoside starting material and to facilitate the Sₙ2 reaction between the alkoxides and the benzyl halide.[1]

-

Tetrabutylammonium Iodide (TBAI) (Optional Catalyst): TBAI can be used in catalytic amounts to accelerate the reaction, particularly when using the less reactive benzyl chloride. The iodide ion undergoes Finkelstein reaction with BnCl to generate the more reactive benzyl iodide in situ.[1]

Experimental Workflow

The following diagram outlines the standard laboratory workflow for the synthesis and purification of the target compound.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve methyl α-D-glucopyranoside in anhydrous DMF.[1]

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in oil, ~4.4 equivalents) in portions to the stirred solution. The reaction will evolve hydrogen gas.[1]

-

Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases, indicating complete formation of the alkoxides.

-

Slowly add benzyl bromide (~4.4 equivalents) dropwise to the reaction mixture at 0 °C.[1]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2][11]

-

Upon completion, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of methanol until gas evolution stops.[1]

-

Remove the DMF under reduced pressure.

-

Partition the resulting residue between dichloromethane (CH₂Cl₂) and water. Separate the organic layer.[1][2]

-

Wash the organic layer sequentially with water and brine, then dry it over anhydrous sodium sulfate.[1]

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude oil by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure product.[1][12]

During this synthesis, incomplete benzylation can lead to the formation of tri-O-benzyl derivatives as major side products.[12] Careful control of stoichiometry and reaction time, followed by diligent chromatographic purification, is essential to isolate the desired per-benzylated product in high yield.[12]

Chemical Reactivity and Strategic Applications

The primary value of this compound lies in its role as a precursor to a key glycosyl donor. The benzyl ethers are exceptionally stable, resisting acidic, basic, and many oxidative/reductive conditions, which allows for selective chemistry elsewhere. However, the methyl glycoside at the anomeric position is not a leaving group suitable for glycosylation. Therefore, it must first be hydrolyzed to generate 2,3,4,6-tetra-O-benzyl-D-glucopyranose, which possesses a free anomeric hydroxyl group.[2][13]

Caption: Transformation of the title compound into a glycosyl donor for glycosylation reactions.

Hydrolysis to the Glycosyl Donor Precursor

The methyl group is typically cleaved via acid-catalyzed hydrolysis, often by heating in a mixture of acetic acid and dilute hydrochloric acid.[11][13] This unmasks the anomeric hydroxyl group, yielding 2,3,4,6-tetra-O-benzyl-D-glucopyranose, which is a versatile building block for glycosylation reactions.[14]

Deprotection of Benzyl Ethers

After the desired glycosidic linkages are formed, the benzyl ethers must be removed to reveal the final product. The most common and efficient method is catalytic hydrogenolysis.

Protocol: Catalytic Hydrogenolysis

-

Dissolve the benzylated carbohydrate (1.0 g) in a suitable solvent such as a 1:1 mixture of ethyl acetate and ethanol (20 mL).[3]

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (100 mg, 10% w/w) to the solution.[3]

-

Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker or under a hydrogen balloon).

-

Purge the system with hydrogen gas to remove air, then maintain a positive pressure of H₂.

-

Stir the reaction vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected carbohydrate.

This deprotection method is high-yielding and clean, but it is incompatible with other reducible functional groups like alkenes, alkynes, or azides.[3]

Applications in Drug Development

The synthetic pathways enabled by this building block are crucial for the development of modern pharmaceuticals.

-

Antidiabetic Agents: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, derived from the title compound, is a key intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin and α-glucosidase inhibitors such as Voglibose, which are used to manage type 2 diabetes.[4][14]

-

Anticancer Therapeutics: Glycoconjugation can improve the pharmacological properties of anticancer drugs. Attaching a glucose moiety can enhance water solubility and target cancer cells that overexpress glucose transporters (GLUTs). This building block is instrumental in creating such glycosylated therapeutics.[4]

Conclusion

This compound is more than just a protected sugar; it is a strategic tool that provides chemists with the reliability and versatility needed to construct complex, biologically active molecules. Its straightforward synthesis, robust nature, and predictable reactivity in deprotection and subsequent transformations ensure its continued prominence in the fields of synthetic organic chemistry and medicinal chemistry. Understanding the principles behind its synthesis and application, as outlined in this guide, is essential for any scientist working at the forefront of carbohydrate research and drug discovery.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

- BenchChem. (2025).

- Demchenko, A. V., et al. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central.

- Leroux, J., & Perlin, A. S. (1975). DIRECT GLUCOSIDATION OF 2,3,4,6-TETRA-O-BENZYL-α-D-GLUCOPYRANOSE.

- Google Patents. (1995). Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.

- Google Patents. (2018). A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses.

- Synthose. Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.

- SpectraBase. Methyl-2,3,4,6-tetra-O-benzyl-a-d-glucopyranoside - [1H NMR] - Spectrum.

- ChemicalBook. (2023). Methyl 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranoside | 17791-37-6.

- BenchChem. (2025). Application Notes and Protocols: Deprotection Strategies for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

- BenchChem. (2025). An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

- VladaChem. Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside.

- Sigma-Aldrich. Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside.

- Santa Cruz Biotechnology. Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside.

- BenchChem. (2025). Application Notes and Protocols: Glycosylation Reactions with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

- PubChem. Methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-alpha-D-glucopyranoside.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synthose.com [synthose.com]

- 6. Methyl 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranoside | 17791-37-6 [chemicalbook.com]

- 7. vibrantpharma.com [vibrantpharma.com]

- 8. scbt.com [scbt.com]

- 9. Methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-alpha-D-glucopyranoside | C35H38O6 | CID 10840491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]

- 12. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Cornerstone of Modern Glycoscience: A Technical Guide to Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside

Foreword: The Silent Language of Sugars

In the intricate theater of molecular biology, carbohydrates are the unsung heroes. Their complex structures, branching out from proteins and lipids, form the glycocalyx—a dense forest of information that mediates everything from cellular recognition and communication to pathogen invasion and immune response. The synthesis of these complex oligosaccharides and glycoconjugates in the laboratory is paramount to unraveling their biological functions and developing novel therapeutics.[1] This endeavor hinges on the availability of well-defined, strategically protected monosaccharide building blocks. Among these, methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside stands out as a workhorse, a versatile and reliable starting material for the assembly of complex glycan structures. This guide provides an in-depth technical exploration of this pivotal building block, from its synthesis and characterization to its strategic application in the art of glycosylation.

The Strategic Advantage of Benzyl Ethers in Glycochemistry

The polyhydroxy nature of carbohydrates presents a formidable challenge in their chemical synthesis, necessitating the use of protecting groups to mask all but the desired reactive sites.[2] Benzyl (Bn) ethers have long been a mainstay in carbohydrate chemistry for several compelling reasons:

-

Robust Stability: Benzyl ethers are exceptionally stable across a wide range of reaction conditions, including acidic and basic media, making them ideal "permanent" protecting groups that endure multi-step synthetic sequences.[3][4][5]

-

Mild Cleavage: Despite their stability, benzyl groups can be cleanly removed under mild conditions, most commonly through catalytic hydrogenation (e.g., H₂, Pd/C), which typically does not affect other functional groups like esters or glycosidic bonds.[4][6] Alternative methods like Birch reduction (Na, NH₃) or oxidative cleavage offer additional options for deprotection.[6][7][8]

-

Electronic Influence on Reactivity: The presence of electron-donating benzyl groups on a glycosyl donor can significantly enhance its reactivity in glycosylation reactions, a concept central to the "armed-disarmed" strategy developed by Fraser-Reid.[9][10]

These attributes make benzylated building blocks, such as this compound, indispensable tools for the controlled and predictable synthesis of complex carbohydrates.[5]

Synthesis and Characterization: Forging the Building Block

The preparation of this compound is a well-established, two-step process commencing from the readily available and inexpensive methyl-alpha-D-glucopyranoside.[11][12]

Synthetic Pathway: A Step-by-Step Protocol

The overall synthesis involves the exhaustive benzylation of the four free hydroxyl groups of methyl-alpha-D-glucopyranoside.[11][13]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Benzylation of Methyl-alpha-D-glucopyranoside [12][13]

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (NaH) in mineral oil (4.5 eq.) under an inert atmosphere. Anhydrous N,N-dimethylformamide (DMF) is added, and the suspension is cooled to 0 °C in an ice bath.

-

Addition of Starting Material: A solution of methyl-alpha-D-glucopyranoside (1.0 eq.) in anhydrous DMF is added dropwise to the stirred NaH suspension. The mixture is stirred at 0 °C for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxides.

-

Benzylation: Benzyl bromide (BnBr) or benzyl chloride (BnCl) (4.5 eq.) is added dropwise to the reaction mixture at 0 °C. A catalytic amount of tetrabutylammonium iodide (TBAI) can be added to facilitate the reaction, especially when using benzyl chloride.[12]

-

Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol at 0 °C to neutralize any excess NaH. The solvent is removed under reduced pressure. The residue is partitioned between dichloromethane (DCM) and water. The organic layer is separated, washed sequentially with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system, typically a gradient of ethyl acetate in hexanes, to afford the pure this compound as a colorless oil or a white solid.[9][14]

Physicochemical Properties and Characterization

The identity and purity of the synthesized compound are confirmed through a combination of spectroscopic and physical measurements.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₃₈O₆ | [14][15] |

| Molecular Weight | 554.67 g/mol | [14][15] |

| Appearance | Colorless oil or white to off-white solid | [14] |

| Solubility | Soluble in DMSO, MeOH, DMF, DCM, EtOAc | [14] |

| CAS Number | 17791-37-6 | [14][15][16] |

Characterization Techniques: [17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the anomeric proton (α-anomer), the methoxy group, the sugar ring protons, and the aromatic protons of the benzyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: The IR spectrum will show the absence of a broad O-H stretching band, confirming the complete benzylation of the hydroxyl groups.

-

Optical Rotation: The specific rotation is a key physical constant used to confirm the stereochemical integrity of the compound.

Applications in Glycosylation Chemistry: A Dual-Role Player

This compound is a versatile building block that can function as both a precursor to glycosyl donors and as a glycosyl acceptor after selective deprotection.

As a Precursor to Glycosyl Donors

The methyl glycoside itself is not a reactive glycosyl donor. However, the anomeric methoxy group can be readily replaced to generate a variety of highly reactive glycosyl donors.

Caption: Conversion of the building block into a reactive glycosyl donor.

A common strategy involves the acidic hydrolysis of the methyl glycoside to the corresponding hemiacetal, 2,3,4,6-tetra-O-benzyl-D-glucopyranose.[11][19] This hemiacetal can then be converted into a variety of glycosyl donors, such as trichloroacetimidates, thioglycosides, or glycosyl halides, which are highly effective in glycosylation reactions.[20]

As a Glycosyl Acceptor

While the fully benzylated compound has no free hydroxyl groups to act as a glycosyl acceptor, selective deprotection strategies can unmask a specific hydroxyl group, transforming it into a nucleophile for glycosylation. For instance, regioselective opening of a 4,6-O-benzylidene acetal on a related glucose derivative can provide a C-6 hydroxyl acceptor. While not directly applicable to the perbenzylated title compound, this highlights the strategic use of protecting groups to direct glycosylation. More relevantly, starting from methyl-alpha-D-glucopyranoside, one can perform a regioselective benzylation to leave a specific hydroxyl group free, creating a partially benzylated glycosyl acceptor.[9]

The Art of Glycosylation: A Mechanistic Perspective

The formation of a glycosidic bond is the cornerstone of oligosaccharide synthesis.[21] When using a glycosyl donor derived from our building block, the stereochemical outcome of the glycosylation is of paramount importance. The absence of a participating group (like an acetyl or benzoyl group) at the C-2 position, as is the case with the benzyl ether, means that the stereoselectivity of the glycosylation is not directed by neighboring group participation.[22] This makes the synthesis of 1,2-cis glycosidic linkages more challenging.[10]

The stereochemical outcome is then influenced by factors such as the nature of the glycosyl donor's leaving group, the promoter used, the reactivity of the glycosyl acceptor, the solvent, and the temperature. The anomeric effect generally favors the formation of the α-glycoside.[10]

Deprotection: Unveiling the Final Glycan

The final step in the synthesis of a target oligosaccharide is the global deprotection of the protecting groups.[4] For benzyl ethers, the most common and reliable method is catalytic hydrogenation.[6]

Detailed Experimental Protocol: Catalytic Hydrogenation [4]

-

Reaction Setup: The benzylated oligosaccharide is dissolved in a suitable solvent, such as methanol (MeOH) or a mixture of ethyl acetate (EtOAc) and methanol. To this solution is added a catalytic amount of palladium on activated carbon (10% Pd/C).

-

Hydrogenation: The reaction vessel is purged with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly higher) until TLC or MS analysis indicates the complete removal of all benzyl groups.

-

Work-up: The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected oligosaccharide.

Alternative deprotection methods include catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid in the presence of a palladium catalyst, which can be advantageous in certain situations.[4][6]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis and subsequent reactions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[23]

-

Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.[23][24]

-

Handling of Reagents:

-

Sodium Hydride (NaH): Extremely reactive with water and moisture, releasing flammable hydrogen gas. Handle with care under an inert atmosphere.

-

Benzyl Bromide/Chloride: Lachrymators and irritants. Handle in a fume hood.

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[25]

Conclusion: A Foundation for Innovation

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design in enabling scientific progress. Its robustness, versatility, and well-understood reactivity have cemented its place as an essential building block in the toolbox of the synthetic glycoscientist. As researchers continue to push the boundaries of carbohydrate synthesis, aiming for ever more complex and biologically significant glycans, this humble yet powerful molecule will undoubtedly continue to play a central role in shaping the future of glycoscience and its impact on medicine and biology.

References

- Benchchem. (n.d.). Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: An Application Note and Detailed Protocol.

- Protecting Groups in Carbohydrate Chemistry. (n.d.). Journal of Chemical Education.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

- Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of Benzyl Ethers in 2,3,4,6-Tetra-O.

- Creative Proteomics. (n.d.). Glycosides Analysis.

- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123–1125.

- TutorChase. (n.d.). Why are protecting groups used in carbohydrate synthesis?.

- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (n.d.). PMC - NIH.

- Synthesis and Characterization of Glycosides. (n.d.).

- Glycoside., Glycoside-Definition, Classification, Occurrences, chemical testspptx. (n.d.). PPTX.

- 1 Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH.

- Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis. (n.d.). PMC - NIH.

- Isolation, Identification and Characterization of Glycosides. (2023). Bentham Science Publishers.

- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019). PMC - NIH.

- Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. (n.d.). PubMed Central.

- CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses. (n.d.).

- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside. (n.d.). Sigma-Aldrich.

- Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. (n.d.). PMC - PubMed Central.

- Apollo Scientific. (2023). Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside.

- methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside. (n.d.). PubChem.

- How can one remove a benzyl group from benzylated sugar?. (2014). ResearchGate.

- Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments. (n.d.).

- DIRECT GLUCOSIDATION OF 2,3,4,6-TETRA-O-BENZYL-α-D-GLUCOPYRANOSE. (1975).

- DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose .... (n.d.). Google Patents.

- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.

- Synthose. (n.d.). Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.

- ChemicalBook. (2023). Methyl 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranoside | 17791-37-6.

- Benchchem. (n.d.). A Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Commercial Availability, Synthesis, and Characterization.

- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). Organic Letters - ACS Publications.

- Synthesis of Carbohydrate Building Blocks for Automated Oligosaccharide Construction. (n.d.).

- metasci. (n.d.). Safety Data Sheet Methyl alpha-D-glucopyranoside.

- Biosynth. (2021). Safety Data Sheet.

- Chemical synthesis of required building blocks. (n.d.). ResearchGate.

- Benchchem. (n.d.). Application Notes and Protocols: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Glycoconjugate Synthesis.

- Methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-alpha-D-glucopyranoside. (n.d.). PubChem.

- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside. (n.d.). PubChem.

- A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. (n.d.). MDPI.

- Benchchem. (n.d.). An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

- Glycosides. (2020). YouTube.

- Echemi. (n.d.). Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside Safety Data Sheets.

- Guidechem. (n.d.). methyl O-(2,3,4,6-tetra‐O‐benzyl-α-D-glucopyranosyl)-(1→6).

- Benchchem. (n.d.). Application Notes and Protocols: Glycosylation Reactions with 2,3,4,6-Tetra-O-benzyl-D- glucopyranose.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. tutorchase.com [tutorchase.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]

- 14. synthose.com [synthose.com]

- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 16. Methyl 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranoside | 17791-37-6 [chemicalbook.com]

- 17. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]

- 18. Glycoside., Glycoside-Definition, Classification, Occurrences, chemical testspptx | PPTX [slideshare.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 24. sds.metasci.ca [sds.metasci.ca]

- 25. echemi.com [echemi.com]

CAS number and molecular weight of methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside

An In-Depth Technical Guide to Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide offers a comprehensive technical overview of methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, a pivotal intermediate in synthetic carbohydrate chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, provides validated protocols for its synthesis, and explores its critical role as a versatile building block in the construction of complex glycosidic structures.

Core Physicochemical Properties

Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside is a fully protected derivative of methyl α-D-glucopyranoside. The four hydroxyl groups are masked with benzyl ethers, which are prized for their stability across a wide spectrum of reaction conditions, yet are readily removable via catalytic hydrogenation. This strategic protection renders the molecule an essential precursor for sophisticated chemical synthesis.

The key quantitative and qualitative data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 17791-37-6 | [1][2] |

| Molecular Formula | C₃₅H₃₈O₆ | [1] |

| Molecular Weight | 554.67 g/mol | [1] |

| Appearance | Colourless Oil | [1] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Methanol (MeOH), Dimethylformamide (DMF), Dichloromethane (DCM), and Ethyl Acetate (EtOAc) | [1] |

| Storage Conditions | Store at 0 to 8 °C for optimal long-term stability. | [1] |

Synthesis Protocol and Mechanistic Insights

The synthesis of methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside is most commonly achieved through the exhaustive benzylation of methyl α-D-glucopyranoside. The protocol detailed below is a robust and widely adopted method in the field.[3][4]

Expertise in Practice: The "Why" Behind the Protocol

The selection of reagents and conditions is critical for achieving high yields and purity.

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate all four hydroxyl groups of the starting glucopyranoside, forming the corresponding alkoxides. NaH is ideal as its byproduct, hydrogen gas, is easily removed from the reaction, driving the equilibrium forward.

-

Anhydrous DMF: A polar aprotic solvent is essential. DMF effectively solvates the sodium cation of the alkoxide, enhancing the nucleophilicity of the oxygen atoms. Its anhydrous nature is paramount, as any trace of water would quench the sodium hydride.

-

Benzyl Bromide (BnBr) or Chloride (BnCl): These are the benzylating agents. The reaction proceeds via a series of Williamson ether syntheses, where the alkoxides act as nucleophiles, displacing the halide from the benzyl group.

-

Inert Atmosphere (Nitrogen/Argon): Sodium hydride is highly reactive with atmospheric moisture and oxygen. An inert atmosphere is crucial for safety and to prevent unwanted side reactions.

Detailed Experimental Protocol

Step 1: Preparation and Deprotonation

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow it to cool to room temperature under a stream of dry nitrogen.

-

Add methyl α-D-glucopyranoside to the flask.

-

Dissolve the glucopyranoside in anhydrous N,N-Dimethylformamide (DMF).

-

Cool the resulting solution to 0 °C using an ice bath.

-

Under continuous stirring, add sodium hydride (60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas evolves during this step. Ensure adequate ventilation.

-

Continue stirring at 0 °C for 30-60 minutes, or until the cessation of gas evolution, indicating the complete formation of the alkoxides.[4]

Step 2: Benzylation

-

While maintaining the temperature at 0 °C, slowly add benzyl bromide (or benzyl chloride) dropwise to the reaction mixture. An exothermic reaction is expected.

-

After the complete addition of the benzyl halide, allow the reaction to slowly warm to room temperature.

-

Let the reaction stir for 12-24 hours to ensure complete benzylation.[4]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3]

Step 3: Work-up and Purification

-

Cool the mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of methanol until bubbling stops.

-

Remove the DMF under reduced pressure (high vacuum).

-

Partition the resulting residue between dichloromethane (DCM) and water.

-

Separate the organic layer. Wash it sequentially with water and then brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude oil using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to obtain the pure methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.

Applications in Drug Discovery and Glycoscience

Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside is not an end-product but a versatile intermediate. Its primary value lies in its conversion to a glycosyl donor for glycosylation reactions. The anomeric methyl group can be cleaved and replaced with a suitable leaving group (e.g., a halogen, trichloroacetimidate, or thioether), preparing the molecule to be coupled with a glycosyl acceptor.

This strategy is fundamental to the synthesis of:

-

Complex Oligosaccharides: Building complex carbohydrate chains one monosaccharide at a time.

-

Glycoconjugates: Attaching carbohydrates to proteins, lipids, or small molecules.

-

Bioactive Molecules and APIs: It is a key starting material in the synthesis of various pharmaceutical compounds, including anti-diabetic agents.[4][5] For instance, the core structure of many Sodium-glucose cotransporter-2 (SGLT2) inhibitors is derived from a C-glycoside, the synthesis of which often begins with a fully benzylated glucose derivative.[5]

Role as a Precursor in Glycosylation

Caption: Central role as a precursor for glycosylation and complex molecule synthesis.

Trustworthiness: A Self-Validating System

The protocols and methodologies described herein are grounded in established and peer-reviewed chemical literature. The synthetic procedure is self-validating through rigorous in-process monitoring and final product characterization.

-

TLC Monitoring: Provides a reliable, qualitative assessment of reaction completion by visualizing the consumption of the starting material and the appearance of the less polar, benzylated product.

-

Chromatographic Purification: Ensures the removal of incompletely benzylated byproducts and residual reagents, guaranteeing high purity of the intermediate.

-

Spectroscopic Characterization: Final confirmation of the structure is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), which provide unambiguous evidence of the molecular structure and mass.

By adhering to this systematic approach, researchers can ensure the production of high-quality methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, a critical prerequisite for the success of subsequent, often more complex, synthetic steps.

References

-

Wikipedia. Methyl-2,3,4,6-tetra-O-benzyl-α-D-glucopyranosid. [Link]

Sources

Introduction: The Enduring Utility of Benzyl Ethers in Carbohydrate Chemistry

An In-depth Technical Guide to the Solubility and Stability of Perbenzylated Glucopyranosides

Perbenzylated glucopyranosides are cornerstone intermediates in the complex world of glycoscience. Their widespread use stems from the unique properties of the benzyl (Bn) ether as a hydroxyl protecting group. In the multi-step synthesis of oligosaccharides and glycoconjugates, protecting groups must be robust enough to withstand a variety of reaction conditions, yet be removable under specific, mild protocols.[1] The benzyl group excels in this role, offering remarkable stability to both acidic and basic conditions, while being readily cleaved by catalytic hydrogenation.[2][3][4]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the physicochemical principles governing the solubility and stability of these essential building blocks. A thorough grasp of these properties is not merely academic; it is critical for optimizing reaction setups, designing efficient purification strategies, and ensuring the successful execution of complex synthetic pathways. We will explore the causality behind experimental observations, provide validated protocols, and offer insights grounded in established chemical principles.

Molecular Structure: The Foundation of Physicochemical Behavior

The behavior of a perbenzylated glucopyranoside in solution is a direct consequence of its molecular architecture. This structure is characterized by two key features: the central, polar glucopyranose core and the peripheral, nonpolar benzyl groups.

-

The Glucopyranose Core: The cyclic six-membered ring contains five stereocenters and an endocyclic oxygen atom, creating a relatively polar scaffold.

-

Perbenzylation: The hydroxyl groups (at C2, C3, C4, and C6) and often the anomeric C1 position are converted to benzyl ethers. These numerous benzyl groups envelop the polar core in a large, greasy, and nonpolar hydrocarbon sheath. This fundamentally alters the molecule's character from hydrophilic (like glucose) to highly lipophilic.

-

The Anomeric Center (C1): The configuration at the anomeric carbon—either α (axial) or β (equatorial)—has a subtle but significant impact on the molecule's overall shape, stability, and, to a lesser extent, its solubility.[5][6] The thermodynamic preference for one anomer over the other is often governed by a delicate balance between steric hindrance and stereoelectronic phenomena, chiefly the anomeric effect.[7][8]

Note: The DOT script above is a template. Actual chemical structure images would be needed for a valid visual representation. Caption: General structures of α- and β-perbenzylated glucopyranosides.

Solubility Profile: A Guide to Solvent Selection and Purification

The overwhelming influence of the multiple benzyl groups renders perbenzylated glucopyranosides practically insoluble in water but soluble in a wide array of organic solvents.[9] This high lipophilicity dictates the choice of solvents for reactions, work-up procedures, and chromatographic purification.

Qualitative Solubility Data

While precise quantitative solubility data is scarce in the literature, a wealth of qualitative information can be gleaned from synthetic procedures.[10] The following table summarizes the solubility of a typical perbenzylated glucopyranoside, such as 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, in common laboratory solvents.

| Solvent Class | Specific Solvent | Qualitative Solubility | Rationale & Practical Notes |

| Chlorinated | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | High / Readily Soluble | Excellent solvents for dissolving the compound for reactions and chromatography. Their polarity is well-matched to the overall lipophilic nature of the molecule.[9][10] |

| Aromatic | Toluene, Benzene | High / Readily Soluble | The aromatic nature of these solvents allows for favorable π-stacking interactions with the numerous benzyl groups, leading to excellent solvation.[9] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Good to High | THF is a very common and effective solvent. Diethyl ether is also effective, though the compound may be slightly less soluble than in THF or CH₂Cl₂. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Good to High | These highly polar solvents can effectively solvate the molecule, likely by interacting with the ether oxygens of the pyranose core.[9] |

| Ketones | Acetone | Moderate to Good | Acetone is a useful solvent, often employed in reaction setups.[10] |

| Alcohols | Ethanol (EtOH), Methanol (MeOH) | Moderate (Solubility increases significantly with heating) | Solubility is often limited at room temperature but increases dramatically upon heating. This property is frequently exploited for recrystallization, especially from hot ethanol or methanol.[9][10] |

| Nonpolar Alkanes | Hexane, Heptane, Pentane | Sparingly Soluble to Insoluble | These solvents are too nonpolar. While the benzyl groups are nonpolar, the oxygen atoms in the pyranose ring and ether linkages retain enough polarity to prevent dissolution in pure alkanes. Hexane is commonly used as an anti-solvent to induce precipitation or for trituration.[9][10] |

Factors Influencing Solubility

Several factors can modulate the solubility of these compounds:[11][12]

-

Temperature: As with most solids, solubility in organic solvents generally increases with temperature.[11][13] This is the principle behind recrystallization from solvents like ethanol.

-

Anomeric Configuration (α vs. β): The α and β anomers are diastereomers and thus can have different crystal packing energies, leading to slight differences in solubility. The more stable crystal lattice will generally be less soluble.[6]

-

Aglycone Moiety: The nature of the group at the anomeric position (the aglycone) can influence solubility. A large, nonpolar aglycone will further increase lipophilicity.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

This protocol describes a reliable method for determining the equilibrium solubility of a crystalline perbenzylated glucopyranoside.[10]

Objective: To determine the saturation solubility of a perbenzylated glucopyranoside in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of the crystalline compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a shaker or on a stir plate within a temperature-controlled environment (e.g., a 25 °C water bath). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure a particle-free supernatant, centrifuge the vial or filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial.

-

Quantification:

-

Carefully evaporate the solvent from the filtered solution under reduced pressure or a stream of nitrogen.

-

Once the solvent is fully removed, weigh the vial containing the dried solute.

-

The difference in weight gives the mass of the dissolved compound.

-

-

Calculation: Calculate the solubility using the formula:

-

Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent in mL)

-

Caption: Experimental workflow for solubility determination.

Stability Profile: A Guide to Reaction Compatibility

The utility of benzyl ethers as protecting groups is defined by their stability profile: they are exceptionally stable under a wide range of conditions but can be removed selectively when desired.[4][14]

Stability Under Various Conditions

-

Basic Conditions: Perbenzylated glucopyranosides are highly stable to a wide range of basic conditions, from aqueous hydroxides to non-nucleophilic bases like sodium hydride (NaH) and carbonates.[2][14] This stability is a key feature that allows for the selective removal of base-labile protecting groups (e.g., esters like acetates) in their presence.

-

Acidic Conditions: Benzyl ethers are generally stable to mild acidic conditions, such as those used for the removal of silyl ethers (e.g., TBAF buffered with acetic acid) or trityl ethers.[15] However, they are susceptible to cleavage by strong Brønsted or Lewis acids, although this method is rarely used for deprotection due to its harshness.[14][16] The glycosidic bond at the anomeric position can be particularly sensitive to acid-catalyzed hydrolysis.[17]

-

Oxidative Conditions: Benzyl ethers are robust towards many common oxidizing agents. A notable exception is their cleavage by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a reaction that is particularly efficient for p-methoxybenzyl (PMB) ethers.[14][16]

-

Reductive Conditions (Deprotection): The primary method for cleaving benzyl ethers is through hydrogenolysis.[3] This mild and highly efficient method preserves most other functional groups.

-

Catalytic Hydrogenation: This classic method involves stirring the compound with a palladium catalyst, typically 10% palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂).[3][4] The reaction cleaves the C-O bond of the benzyl ether, liberating the free hydroxyl group and producing toluene as a byproduct.

-

Catalytic Transfer Hydrogenation (CTH): CTH is a safer and often more convenient alternative that avoids the need for high-pressure hydrogen gas.[18] In this technique, a hydrogen donor molecule generates hydrogen in situ. Common donors include ammonium formate, formic acid, and 2-propanol, used in conjunction with a Pd/C catalyst.[18][19][20][21]

-

The Anomeric Effect and Thermodynamic Stability

In many glucopyranosides, the α-anomer is thermodynamically more stable than the β-anomer, despite the C1 substituent being in a sterically more hindered axial position.[22] This phenomenon is known as the anomeric effect.[7] It arises from a stabilizing stereoelectronic interaction between a lone pair on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C1-aglycone bond.[5][8] This orbital overlap is geometrically optimal when the aglycone is axial (α-anomer), providing an electronic stabilization that can outweigh the steric penalty.[8]

Experimental Protocol: Assessing Stability

This protocol provides a general framework for testing the stability of a perbenzylated glucopyranoside under specific chemical conditions (e.g., acidic or basic).

Objective: To determine if the compound degrades under a given set of reaction conditions over time.

Methodology:

-

Reaction Setup: Dissolve a small, known amount of the perbenzylated glucopyranoside in the chosen reaction solvent in a vial. Add the reagent to be tested (e.g., a specific acid or base). Include a stir bar.

-

Control Sample: Prepare a parallel vial containing the glucopyranoside dissolved in the same solvent but without the test reagent. This serves as a control to ensure the compound is stable to the solvent and temperature alone.

-

Time-Course Monitoring: Place both vials in a temperature-controlled bath set to the desired reaction temperature. At regular intervals (e.g., 0, 1, 4, 8, and 24 hours), withdraw a small aliquot from each vial.

-

Analysis by Thin-Layer Chromatography (TLC):

-

Spot the control and reaction aliquots side-by-side on a TLC plate.

-

Elute the plate with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Visualize the spots under UV light and/or by staining.

-

-

Interpretation:

-

Stable: If the reaction aliquot shows only one spot at the same Rƒ value as the starting material and the control at all time points, the compound is stable under these conditions.

-

Unstable: If new spots appear (representing degradation products) or the starting material spot diminishes over time in the reaction vial (but not the control), the compound is unstable.

-

Caption: Decision workflow for assessing chemical stability.

Applications in Orthogonal Synthesis

The predictable stability profile of perbenzylated glucopyranosides makes them ideal for use in orthogonal protecting group strategies.[1] An orthogonal set of protecting groups allows for the deprotection of one type of group in any order without affecting the others.[2][23] Benzyl ethers are orthogonal to:

-

Silyl Ethers (e.g., TBS, TIPS): Removed with fluoride ions (e.g., TBAF).

-

Esters (e.g., Acetates, Benzoates): Removed by base-catalyzed hydrolysis (saponification).

-

Acetals (e.g., Benzylidene): Removed by mild acid hydrolysis.

This orthogonality is the cornerstone of modern carbohydrate synthesis, enabling the programmed construction of highly complex molecules.

Caption: A typical synthetic workflow using benzyl ethers.

Conclusion

Perbenzylated glucopyranosides are indispensable tools in chemical biology and drug discovery. Their solubility is dominated by their lipophilic benzyl sheath, making them highly soluble in common nonpolar organic solvents and amenable to standard purification techniques like silica gel chromatography and recrystallization from hot alcohols. Their stability profile is marked by exceptional robustness to both basic and mild acidic conditions, providing a crucial element of orthogonality in complex syntheses. The selective and mild cleavage of benzyl ethers via catalytic hydrogenation remains one of the most reliable transformations in carbohydrate chemistry. A comprehensive understanding of these core principles empowers the modern scientist to design more efficient, reliable, and successful synthetic routes toward complex molecular targets.

References

-

BenchChem. (n.d.). Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose. Retrieved from [18]

-

Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. DOI: 10.1055/s-1985-31113. Retrieved from [19]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [1]

-

ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry. Request PDF. Retrieved from [2]

-

ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [20]

-

BenchChem. (n.d.). Application Notes and Protocols for Catalytic Hydrogenation in Carbohydrate Chemistry. Retrieved from [3]

-

Boltje, T. J., Li, C., & Boons, G.-J. (2009). Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 11(18), 4060–4063. DOI: 10.1021/ol901560t. Retrieved from [23]

-

ECHEMI. (n.d.). Why is methyl α-D-glucopyranoside preferentially formed from glucopyranose in acidic methanol?. Retrieved from [5]

-

Wikipedia. (n.d.). Anomeric effect. Retrieved from [7]

-

PubMed. (1990). Anomeric Exchange and the Structure of N-Alkyl D-glucopyranosides. A Study of Binary Phase Behavior. Carbohydrate Research, 206(2), 193-205. DOI: 10.1016/0008-6215(90)80060-g. Retrieved from [6]

-

Chemistry Stack Exchange. (2017). Why is methyl α-D-glucopyranoside preferentially formed from glucopyranose in acidic methanol?. Retrieved from [8]

-

BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. Retrieved from [4]

-

BenchChem. (n.d.). Solubility Profile of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Organic Solvents: An In-depth Technical Guide. Retrieved from [9]

-

AK Lectures. (n.d.). Stability of Glucose Anomers. Retrieved from [22]

-

BenchChem. (n.d.). Stability of Benzyl Trityl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide. Retrieved from [15]

-

BenchChem. (n.d.). Solubility Profile of 2,3,4,6-Tetra-O-benzyl-D- glucopyranose in Organic Solvents: A Technical. Retrieved from [10]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [16]

-

BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Retrieved from [14]

-

AAT Bioquest. (2022). What factors affect solubility?. Retrieved from [11]

-

ResearchGate. (n.d.). Solubility of Amino Acids, Sugars, and Proteins. Retrieved from [13]

-

Schürmann, M., & Butz, T. (2013). Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. Biotechnology Journal, 8(12), 1404–1415. DOI: 10.1002/biot.201300293. Retrieved from [12]

-

Khan Academy. (2014). Glycoside formation hydrolysis. Retrieved from [17]

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. Anomeric exchange and the structure of n-alkyl D-glucopyranosides. A study of binary phase behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anomeric effect - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Benzyl Ethers [organic-chemistry.org]

- 17. youtube.com [youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. aklectures.com [aklectures.com]

- 23. pubs.acs.org [pubs.acs.org]

understanding the anomeric effect in benzylated glucose derivatives

An In-Depth Technical Guide to the Anomeric Effect in Benzylated Glucose Derivatives

Abstract

The anomeric effect is a cornerstone stereoelectronic principle in carbohydrate chemistry, dictating the conformational preferences and reactivity of cyclic sugars. In benzylated glucose derivatives, which are pivotal intermediates in the synthesis of complex glycoconjugates and carbohydrate-based therapeutics, this effect is significantly modulated by the bulky and electronically distinct benzyl protecting groups. This guide provides a comprehensive analysis of the anomeric effect in these specific derivatives. We will dissect the theoretical origins of the effect, detail rigorous experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and explore its profound implications for stereocontrolled glycosylation reactions. This document is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of how to manipulate and characterize these fundamental interactions in their synthetic and developmental workflows.

Introduction to the Anomeric Effect

Defining the Phenomenon

First observed in the mid-20th century, the anomeric effect describes the thermodynamic tendency for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to adopt an axial orientation, contrary to predictions based on steric hindrance alone.[1] In the context of D-glucopyranose, this means the α-anomer, with its axial C1-substituent, is often more stable than the β-anomer, which has an equatorial substituent.[1] This counterintuitive preference, typically contributing 4-8 kJ/mol of stabilization, arises from complex stereoelectronic interactions within the molecule.[1][2]

Importance in Glycobiology and Drug Design